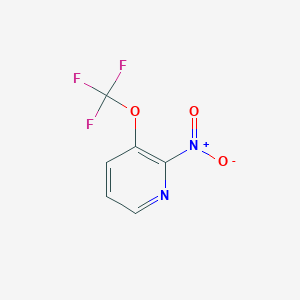

2-Nitro-3-(trifluoromethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3F3N2O3 |

|---|---|

Molecular Weight |

208.09 g/mol |

IUPAC Name |

2-nitro-3-(trifluoromethoxy)pyridine |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)14-4-2-1-3-10-5(4)11(12)13/h1-3H |

InChI Key |

OSYNXEUKKDKKKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])OC(F)(F)F |

Origin of Product |

United States |

Contextualization Within Heterocyclic Chemistry and Fluorinated Organic Compounds

The chemical identity of 2-Nitro-3-(trifluoromethoxy)pyridine is defined by two key structural features: the pyridine (B92270) core and the trifluoromethoxy substituent. Pyridine is a foundational six-membered heterocyclic aromatic compound, structurally related to benzene (B151609) but with one carbon atom replaced by nitrogen. wikipedia.org This nitrogen atom imparts distinct properties, including a π-deficient aromatic system and a lone pair of electrons that provides basicity and nucleophilicity. mdpi.com The pyridine nucleus is a ubiquitous motif in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govrsc.org

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to modulate a compound's physical, chemical, and biological properties. nih.gov The trifluoromethoxy (-OCF₃) group, in particular, has gained significant attention for its unique electronic effects and structural characteristics. rsc.org Unlike the related trifluoromethyl (-CF₃) group, the -OCF₃ moiety often adopts an orientation orthogonal to the plane of an aromatic ring, which can be advantageous for establishing specific binding interactions in drug-receptor complexes. rsc.org Furthermore, the trifluoromethoxy group is highly lipophilic and acts as a strong electron-withdrawing group, influencing molecular stability, membrane permeability, and metabolic pathways. The synthesis of heteroaromatics containing the OCF₃ group, however, remains a significant challenge, making compounds like this compound valuable and specialized reagents. rsc.org

Historical Development and Significance of Pyridine Derivatives Bearing Electron Withdrawing Groups

The field of pyridine (B92270) chemistry has long recognized the importance of substituents that modify the ring's electronic properties. The pyridine ring itself is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. wikipedia.org This characteristic makes the pyridine ring less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.gov

Historically, the introduction of additional electron-withdrawing groups (EWGs) has been a key strategy to further enhance this reactivity profile. Nitro groups (-NO₂), for example, are powerful EWGs that strongly deactivate the ring towards electrophiles while significantly activating it for nucleophilic aromatic substitution (SNAr). The reactivity of a nitro-substituted pyridine often resembles that of nitrobenzene. wikipedia.org This activation allows for the displacement of leaving groups (such as halogens) or even hydride ions under specific conditions, providing pathways to functionalize the pyridine core.

The development of fluorinated substituents marked another major advance. The synthesis of the first trifluoromethylpyridine (TFMP) was reported in 1947, adapting methods used for producing benzotrifluoride. jst.go.jp Since then, trifluoromethyl- and, more recently, trifluoromethoxy-substituted pyridines have become crucial intermediates. jst.go.jpnih.gov The combination of a nitro group and a fluorinated group, as seen in 2-Nitro-3-(trifluoromethoxy)pyridine, represents a modern iteration of this long-standing synthetic strategy. The synergistic electron-withdrawing effect of both groups creates a highly polarized and reactive scaffold, designed for use as a building block in the synthesis of complex, high-value molecules. mdpi.com

Structural Elucidation Rationale Within Advanced Synthetic Design

The specific arrangement of substituents in 2-Nitro-3-(trifluoromethoxy)pyridine is a deliberate design choice intended to create a molecule with precise reactivity and properties. The placement of the nitro group at the 2-position and the trifluoromethoxy group at the 3-position profoundly influences the electronic landscape of the pyridine (B92270) ring, making it an activated substrate for specific synthetic transformations.

The rationale for this design can be understood through its anticipated electronic and structural properties:

Enhanced Electrophilicity: Both the -NO₂ and -OCF₃ groups are strongly electron-withdrawing. Their combined effect, amplified by the inherent electron deficiency of the pyridine nitrogen, makes the carbon atoms of the ring highly electrophilic and thus susceptible to nucleophilic attack.

Regiocontrol in Synthesis: The powerful activating effect of the ortho-nitro group is well-established in SNAr chemistry. This positioning would likely direct incoming nucleophiles to specific sites on the ring, allowing for regioselective functionalization.

Modulation of Physicochemical Properties: The trifluoromethoxy group is known to increase lipophilicity, which can enhance the solubility of a molecule in nonpolar environments and improve its ability to cross biological membranes—a critical factor in drug design. rsc.org

The definitive structural characterization of such a molecule would rely on a suite of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, would be essential for confirming the connectivity and chemical environment of each atom. nih.govnih.gov For an unambiguous determination of its three-dimensional structure and intermolecular interactions in the solid state, X-ray crystallography would be the method of choice. figshare.com Furthermore, computational methods like Density Functional Theory (DFT) are often used to predict and analyze the molecule's geometry, electronic properties (such as orbital energies and electrostatic potential), and vibrational frequencies, providing deeper insight into its structure and reactivity. figshare.comresearchgate.net

Computational and Theoretical Investigations of 2 Nitro 3 Trifluoromethoxy Pyridine

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a staple in chemical research for its balance of accuracy and computational efficiency, making it well-suited for studying molecules like 2-Nitro-3-(trifluoromethoxy)pyridine. DFT calculations can predict molecular geometries, orbital energies, and electron distribution, which are fundamental to understanding the molecule's stability and reactivity. researchgate.netekb.eg

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to find the structure corresponding to a minimum on the potential energy surface.

This analysis reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. The pyridine (B92270) ring is expected to be largely planar. The orientation of the nitro (NO₂) and trifluoromethoxy (OCF₃) substituents relative to the ring is of particular interest. Conformational analysis would investigate the rotational barriers around the C-O and C-N bonds to identify the lowest energy conformer. The trifluoromethoxy group, in particular, has been noted to adopt an orthogonal orientation to the plane of an aromatic ring in many cases, which can influence molecular packing and intermolecular interactions. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Note: The following data are representative values based on typical DFT calculations for similar substituted pyridine molecules and are presented for illustrative purposes.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths | ||

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.22 Å | |

| C-O (ether) | ~1.36 Å | |

| O-C (CF₃) | ~1.42 Å | |

| C-F | ~1.34 Å | |

| Bond Angles | ||

| O-N-O (nitro) | ~125° | |

| C-C-N (nitro) | ~118° | |

| C-C-O (ether) | ~124° | |

| Dihedral Angle | ||

| C-C-O-C (trifluoromethoxy) | ~90° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. emerginginvestigators.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org For this compound, DFT calculations can map the distribution and energies of these orbitals.

HOMO: The HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the oxygen atom of the trifluoromethoxy group.

LUMO: The LUMO is anticipated to be localized on the electron-withdrawing nitro group and the atoms of the pyridine ring, indicating these are the most electrophilic sites.

The calculated energy gap provides insight into the molecule's electronic absorption properties and its propensity to undergo chemical reactions. emerginginvestigators.org

Table 2: Representative Frontier Molecular Orbital Energies for this compound

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -7.5 eV | Highest Occupied Molecular Orbital; associated with electron-donating capability. |

| LUMO | ~ -3.0 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |

| HOMO-LUMO Gap | ~ 4.5 eV | Energy difference (LUMO - HOMO); indicates chemical stability and reactivity. emerginginvestigators.org |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to identify charge-rich and charge-poor regions. researchgate.net This map is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the highly electronegative oxygen atoms of the nitro group and the trifluoromethoxy group. These are the most likely sites for attack by electrophiles. researchgate.net

Positive Potential (Blue): Regions of low electron density (electron-deficient), expected around the hydrogen atoms attached to the pyridine ring. These areas are susceptible to nucleophilic attack. researchgate.net

The MEP map provides a clear, qualitative picture of the molecule's electronic landscape, complementing the quantitative data from FMO analysis.

Reaction Mechanism Predictions and Energy Profiles

Beyond static molecular properties, computational chemistry is instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction pathway, determining activation energies and predicting the feasibility and selectivity of a reaction.

The synthesis of this compound involves the nitration of a 3-(trifluoromethoxy)pyridine (B15525941) precursor. This is an electrophilic aromatic substitution reaction where the regioselectivity (i.e., the position of the incoming nitro group) is critical. DFT calculations can be used to model the reaction pathway for the nitration at each possible position on the pyridine ring.

The mechanism involves the formation of a Wheland intermediate (or sigma complex) following the attack of a nitronium ion (NO₂⁺). researchgate.net By calculating the activation energy required to form the transition state for each possible substitution pattern (e.g., at C2, C4, C6), the most favorable pathway can be identified. researchgate.net The trifluoromethoxy group at position 3 is an electron-withdrawing, deactivating group that will direct the incoming electrophile. Computational studies can quantify these directing effects and predict the final product distribution, rationalizing why nitration occurs preferentially at the C2 position.

Table 3: Hypothetical Activation Energies for Nitration of 3-(trifluoromethoxy)pyridine

Note: Lower activation energy indicates a more kinetically favorable reaction pathway.

| Position of Nitration | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| C2-Position | 0 (Reference) | Major Product |

| C4-Position | +3.5 | Minor Product |

| C6-Position | +2.8 | Minor Product |

Computational studies can also shed light on the formation of the trifluoromethoxy group itself. Modern trifluoromethoxylation methods often involve complex, multi-step mechanisms. Recent studies on the trifluoromethoxylation of N-heterocycles suggest that the reaction can proceed through a radical-mediated pathway, especially when using reagents like the Togni reagent. nih.govresearchgate.net

A plausible pathway involves the O-trifluoromethylation of a precursor like 2-nitro-pyridin-3-ol or its corresponding N-hydroxylamine, followed by a subsequent migration of the OCF₃ group. nih.govresearchgate.net DFT calculations can be employed to investigate this proposed mechanism. By modeling the key steps—such as the formation of radical intermediates, the O-trifluoromethylation event, and the transition state for the OCF₃ migration—researchers can calculate the energy profile of the entire process. These calculations can help confirm whether a radical pathway is energetically feasible and provide a detailed understanding of the factors that control the reaction's efficiency and regioselectivity. nih.gov

Prediction of Spectroscopic Properties from First Principles

First principles calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of this compound, excluding basic identification data.

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of the molecule. By employing methods like B3LYP with basis sets such as 6-311++G(d,p), the fundamental vibrational frequencies can be calculated. researchgate.netjocpr.com These calculations also provide information on the intensities of IR absorptions and Raman scattering activities. researchgate.netjocpr.com For related molecules like 2-methoxy-3-(trifluoromethyl) pyridine, detailed assignments of vibrational modes have been achieved through such computational approaches. researchgate.netjocpr.com

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These theoretical predictions are valuable for confirming the molecular structure and understanding the electronic environment of the different nuclei within the molecule.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). researchgate.net These calculations yield information about the excitation energies, oscillator strengths, and the nature of electronic transitions, often involving charge transfer from the trifluoromethoxy group and the pyridine ring to the nitro group. The calculated HOMO and LUMO energies are crucial in this context, as the HOMO-LUMO gap provides an estimate of the electronic excitation energy. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): MEP maps are generated through computational methods to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. nih.govresearchgate.net For a molecule like this compound, the MEP would likely show a region of high positive potential around the pyridine ring carbons, particularly those ortho and para to the nitro group, and negative potential localized on the oxygen atoms of the nitro group. researchgate.net

Below is an interactive data table summarizing the types of spectroscopic data that can be predicted for this compound using first principles methods, based on studies of analogous compounds.

| Spectroscopic Property | Computational Method | Predicted Data |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | IR and Raman active modes, intensities |

| NMR Chemical Shifts | GIAO (within DFT) | ¹H and ¹³C chemical shifts |

| Electronic Transitions | TD-DFT | Absorption maxima (λmax), oscillator strengths |

| Charge Distribution | DFT | Molecular Electrostatic Potential (MEP) map |

Nonlinear Optical (NLO) Property Assessment

The assessment of nonlinear optical (NLO) properties of this compound is pertinent due to the presence of both electron-donating (trifluoromethoxy, via lone pair resonance) and strong electron-accepting (nitro) groups attached to a π-conjugated system (the pyridine ring). This donor-π-acceptor architecture is a common motif in molecules with significant NLO responses.

Theoretical calculations, again primarily using DFT, are a key tool for predicting NLO properties. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated. A high value of β suggests that the material may be useful for applications such as frequency doubling of light. ias.ac.inresearchgate.net The calculation of static hyperpolarizability can confirm the NLO behavior of the molecule. ias.ac.inresearchgate.net

The HOMO-LUMO energy gap is also an important parameter in assessing NLO properties. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it indicates easier charge transfer within the molecule, which is a key mechanism for NLO activity. researchgate.net The calculated first hyperpolarizability of similar molecules has shown them to be attractive for future applications in non-linear optics. researchgate.net For some pyrimidine (B1678525) derivatives, it has been shown that the crystalline environment can significantly enhance NLO behavior. nih.gov

An interactive data table summarizing the key parameters assessed for NLO properties is provided below.

| NLO Property | Computational Method | Significance |

| First Hyperpolarizability (β) | DFT | Quantifies the second-order NLO response |

| HOMO-LUMO Energy Gap | DFT | Indicates intramolecular charge transfer potential |

Derivatization and Structural Modification Studies of 2 Nitro 3 Trifluoromethoxy Pyridine Scaffolds

Synthesis of Nitro-Pyridine Derivatives with Modified Functional Groups

The functional groups on the 2-nitro-3-(trifluoromethoxy)pyridine core, particularly the nitro group, are amenable to a range of chemical transformations. These modifications are crucial for creating precursors for further derivatization, such as in the construction of fused ring systems or the introduction of new pharmacophores.

Reduction of the Nitro Group: A primary and highly useful transformation is the reduction of the 2-nitro group to a 2-amino group. This conversion is a key step, as the resulting 2-amino-3-(trifluoromethoxy)pyridine is a critical intermediate for building more complex molecular architectures. Standard reduction methodologies can be employed for this purpose. For analogous compounds like 2-bromo-5-nitro-3-(trifluoromethyl)pyridine, this reduction is effectively achieved using agents such as hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group: The nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when positioned at the activated C2 position of the pyridine (B92270) ring. Studies on related 2-methyl- and 2-arylvinyl-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This reactivity suggests that the 2-nitro group in the this compound scaffold could be displaced by various potent nucleophiles, such as thiols, alkoxides, or amines, under appropriate conditions, allowing for direct C-S, C-O, or C-N bond formation at the C2 position.

Below is a table summarizing potential modifications based on the reactivity of analogous nitro-pyridine systems.

| Transformation | Reagents & Conditions | Product Functional Group | Potential Utility |

|---|---|---|---|

| Nitro Reduction | H₂, Pd/C or SnCl₂ | 2-Amino (-NH₂) | Precursor for fused heterocycles, amides |

| Nucleophilic Substitution (SNAr) | R-SH (Thiols), Base | 2-Thioether (-SR) | Introduction of sulfur-containing moieties |

| Nucleophilic Substitution (SNAr) | R-OH (Alcohols), Base | 2-Alkoxy (-OR) | Modification of electronic properties |

| Nucleophilic Substitution (SNAr) | R₂NH (Amines) | 2-Amino (-NR₂) | Direct introduction of amino functionalities |

Exploration of Trifluoromethoxy-Pyridine Analogues with Varied Substitution Patterns

The synthesis of trifluoromethoxy-pyridine analogues with different substituents on the ring is essential for structure-activity relationship (SAR) studies. A significant challenge has been the direct incorporation of the trifluoromethoxy group onto heterocyclic systems. rsc.org However, modern synthetic protocols have enabled the regioselective trifluoromethoxylation of a range of functionalized pyridines. rsc.org

A recently developed strategy involves the O-trifluoromethylation of N-pyridinyl-N-hydroxylamine derivatives, which can be prepared from the corresponding nitro-pyridines via reduction. rsc.org This method is notable for its mild reaction conditions and tolerance of a wide variety of functional groups, including halogens, esters, and nitriles. This approach allows for the synthesis of a library of trifluoromethoxy-pyridine analogues by first preparing a substituted nitropyridine, converting it to the hydroxylamine (B1172632) precursor, and then performing the trifluoromethoxylation step. rsc.org

For example, this protocol allows for the preparation of trifluoromethoxylated pyridines bearing substituents at various positions, as shown in the table below.

| Substitution Pattern | Precursor Type | Key Synthetic Step | Reference Example |

|---|---|---|---|

| 4-Chloro-2-nitro-3-(trifluoromethoxy)pyridine | Substituted Nitropyridine | Reduction to hydroxylamine, then O-trifluoromethylation | Analogous to trifluoromethoxylation of halo-pyridines rsc.org |

| Methyl this compound-5-carboxylate | Substituted Nitropyridine | Reduction to hydroxylamine, then O-trifluoromethylation | Analogous to trifluoromethoxylation of pyridine esters rsc.org |

| 5-Bromo-2-nitro-3-(trifluoromethoxy)pyridine | Substituted Nitropyridine | Reduction to hydroxylamine, then O-trifluoromethylation | Analogous to trifluoromethoxylation of halo-pyridines rsc.org |

| 2-Nitro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine | Substituted Nitropyridine | Reduction to hydroxylamine, then O-trifluoromethylation | Analogous to trifluoromethoxylation of trifluoromethyl-pyridines rsc.org |

This methodology provides a strategic route to analogues of this compound with varied electronic and steric properties, enabling a systematic exploration of the chemical space around this core structure.

Strategies for Introducing Additional Heterocyclic Systems

A key strategy for expanding the molecular complexity and biological relevance of the this compound scaffold is the annulation of additional heterocyclic rings. The most common approach involves leveraging the 2-amino derivative obtained from the reduction of the nitro group. The resulting ortho-disposed amino and trifluoromethoxy groups, or other adjacent functionalities, can participate in cyclization reactions to form fused bicyclic systems.

One such strategy is the synthesis of pyrido[2,3-b]pyrazines. Research has demonstrated that 3-amino-2-halopyridines can undergo condensation and cyclization reactions to form this fused ring system. researchgate.net By analogy, 2-amino-3-(trifluoromethoxy)pyridine could serve as a key precursor. The reaction would likely proceed via nucleophilic addition of the 2-amino group to an appropriate synthon, followed by an intramolecular cyclization. For instance, reaction with a 1,2-dicarbonyl compound could lead to the formation of a pyrazine (B50134) ring fused to the initial pyridine core.

The general synthetic sequence can be outlined as follows:

Reduction: Conversion of this compound to 2-amino-3-(trifluoromethoxy)pyridine.

Condensation/Cyclization: Reaction of the aminopyridine with a suitable bifunctional electrophile (e.g., α-haloketones, 1,2-diketones) to construct the new heterocyclic ring. For example, electrophilic activation of 2H-azirines with triflic anhydride (B1165640) in the presence of 3-amino-2-fluoropyridines has been shown to produce pyrido[2,3-b]pyrazines via an addition/cyclization/oxidation sequence. researchgate.net This highlights a modern approach to constructing such fused systems.

This strategy effectively transforms a simple substituted pyridine into a more complex, rigid, and planar fused heterocyclic system, which is a common motif in pharmaceuticals and functional materials. nih.gov

Impact of Substituent Electronic and Steric Effects on Reactivity and Synthetic Utility

The reactivity of the this compound scaffold is profoundly influenced by the electronic and steric effects of its substituents.

Electronic Effects: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. stackexchange.comquora.com This effect is dramatically amplified by the presence of two powerful electron-withdrawing groups (EWGs):

2-Nitro Group (-NO₂): As a strong -I (inductive) and -R (resonance) group, it significantly reduces the electron density of the ring, strongly activating the ortho (C3) and para (C6) positions for nucleophilic attack.

3-Trifluoromethoxy Group (-OCF₃): This group is characterized by a very strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. rsc.org Unlike the methoxy (B1213986) group (-OCH₃), its resonance donation (+R) is weak. The net result is strong deactivation of the ring towards electrophilic attack and activation towards nucleophilic attack.

The combination of the pyridine nitrogen, the 2-nitro group, and the 3-trifluoromethoxy group renders the entire heterocyclic system highly electrophilic. The primary sites for nucleophilic attack on the ring would be the C4 and C6 positions, which are para and ortho, respectively, to the powerful nitro activating group. This predictable regioselectivity is a major asset in synthetic planning, allowing for the controlled introduction of nucleophiles at specific positions to generate polysubstituted pyridine derivatives. The activation is so pronounced that even the nitro group itself may be displaced, as discussed in section 6.1. nih.gov

Steric Effects: While electronic effects are dominant, steric hindrance can also play a role in directing reactivity. mdpi.comyoutube.com The 3-trifluoromethoxy group, while not exceptionally large, can exert some steric influence on the adjacent C2 and C4 positions. This could potentially modulate the rate of nucleophilic attack at the C4 position compared to the more accessible C6 position. In derivatization reactions, the bulk of an incoming nucleophile or reagent will interact with the substituents already present, potentially favoring reaction at the less sterically encumbered site. For instance, in reactions involving bulky nucleophiles, substitution at C6 might be favored over C4 due to the proximity of the C4 position to the 3-OCF₃ group. mdpi.com

Future Research Trajectories and Emerging Trends for 2 Nitro 3 Trifluoromethoxy Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Nitro-3-(trifluoromethoxy)pyridine is likely to move towards more efficient, sustainable, and scalable methods. Current synthetic approaches for related trifluoromethylpyridines often involve multi-step sequences that may utilize harsh reagents and generate significant waste. nih.govjst.go.jp Future research will likely focus on the following areas:

Direct C-H Trifluoromethoxylation: A significant advancement would be the development of methods for the direct C-H trifluoromethoxylation of a 2-nitropyridine (B88261) precursor. This would represent a highly atom-economical approach, avoiding the pre-functionalization of the pyridine (B92270) ring. Research in this area could explore transition-metal-catalyzed or photoredox-catalyzed pathways to achieve regioselective installation of the trifluoromethoxy group.

Flow Chemistry Approaches: The use of continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reproducibility. The precise control over reaction parameters such as temperature, pressure, and reaction time in flow systems can lead to higher yields and purities, particularly for nitration and fluorination reactions which can be highly exothermic.

Bio-catalytic Methods: The exploration of enzymatic or whole-cell biocatalytic systems for the synthesis of this compound represents a promising avenue for sustainable chemistry. While challenging, the development of enzymes capable of regioselective nitration or trifluoromethoxylation could offer a green alternative to traditional chemical methods.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Direct C-H Trifluoromethoxylation | High atom economy, reduced step count | Achieving high regioselectivity, catalyst development |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility | Reactor design, optimization of reaction conditions |

| Bio-catalysis | Environmentally friendly, high selectivity | Enzyme discovery and engineering, substrate scope |

Advanced Catalytic Applications in Derivatization

The functional groups present in this compound, namely the nitro group and the pyridine ring, offer multiple handles for catalytic derivatization. Future research is expected to leverage these features for the synthesis of a diverse range of novel compounds.

The nitro group can be catalytically reduced to an amino group, which can then serve as a versatile precursor for a wide array of functionalizations. Advanced catalytic systems, such as those based on nanoparticles or single-atom catalysts, could offer enhanced efficiency and selectivity for this reduction. The resulting 2-amino-3-(trifluoromethoxy)pyridine would be a valuable building block for the synthesis of pharmaceuticals and agrochemicals.

Furthermore, the pyridine ring itself can be a substrate for various catalytic C-H functionalization reactions. This could enable the introduction of new substituents at specific positions on the ring, leading to the creation of libraries of novel compounds for biological screening. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl, alkyl, or other functional groups.

Integration into Advanced Functional Material Design

The unique electronic properties of this compound make it an intriguing candidate for incorporation into advanced functional materials. The strong electron-withdrawing nature of both the nitro and trifluoromethoxy groups can significantly influence the electronic and photophysical properties of materials.

Organic Electronics: The electron-deficient nature of the pyridine ring could be exploited in the design of n-type organic semiconductors for use in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). Future research could involve the synthesis of polymers or small molecules containing the this compound moiety and the evaluation of their charge transport properties.

Energetic Materials: The presence of the nitro group suggests potential applications in the field of energetic materials. Research in this area would focus on the synthesis of derivatives with a high nitrogen content and a favorable oxygen balance to explore their energetic performance.

Sensors: The polarized nature of the molecule could be harnessed for the development of chemical sensors. The interaction of the pyridine nitrogen or the nitro group with specific analytes could lead to a detectable change in the optical or electronic properties of a material incorporating this scaffold.

Exploration of Complex Reactivity for Unprecedented Transformations

The interplay between the nitro group, the trifluoromethoxy group, and the pyridine ring in this compound could give rise to complex and potentially unprecedented reactivity. Future research in this area will likely focus on uncovering and harnessing these novel transformations.

One area of interest is the exploration of dearomatization reactions of the pyridine ring. The electron-withdrawing groups can activate the ring towards nucleophilic attack, potentially leading to the formation of novel three-dimensional structures. Such transformations could provide access to new chemical space for drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-nitro-3-(trifluoromethoxy)pyridine, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing nitro and trifluoromethoxy groups onto a pyridine backbone via nucleophilic substitution or coupling reactions. For example, potassium carbonate and trifluoroethanol can act as mixed alkali and solvent, respectively, to facilitate substitution reactions . Temperature control (e.g., 60–80°C) and catalysts like palladium for cross-coupling (Suzuki-Miyaura) are critical for optimizing yield. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a 95% purity threshold is recommended for purity validation . Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) to resolve signals for the nitro, trifluoromethoxy, and pyridine moieties. Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups. Cross-referencing with computational predictions (e.g., B3LYP/6-31G(d) simulations) can resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of this compound in Diels-Alder reactions, and how do they compare with experimental outcomes?

- Methodological Answer : Density functional theory (DFT) calculations, such as B3LYP/6-31G(d), model reaction pathways and transition states. For instance, simulations can predict whether the nitro group acts as an electron-withdrawing substituent, stabilizing the dienophile in Diels-Alder reactions. Experimental validation involves comparing theoretical energy barriers with observed reaction rates and product distributions. Discrepancies may indicate unaccounted solvent effects or competing reaction mechanisms .

Q. How should researchers address contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from regioisomeric byproducts or solvent interference. Use 2D NMR techniques (e.g., COSY, NOESY) to differentiate isomers. X-ray crystallography provides definitive structural confirmation. If purity is suspect, repeat HPLC with alternative mobile phases (e.g., acetonitrile/water gradients) to separate overlapping peaks. Re-examining reaction conditions (e.g., stoichiometry, temperature) can minimize side reactions .

Q. What strategies optimize the regioselectivity of nucleophilic substitution reactions on this compound for targeted derivative synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. The nitro group deactivates the pyridine ring, directing nucleophiles to the 4-position. Computational modeling (e.g., Fukui indices) identifies electrophilic hotspots. Experimentally, using bulky bases (e.g., LDA) or polar aprotic solvents (e.g., DMF) enhances selectivity for the desired isomer. Kinetic studies under varying temperatures and catalysts (e.g., CuI for Ullmann couplings) further refine outcomes .

Key Considerations for Experimental Design

- Contradiction Analysis : When computational models conflict with experimental data, evaluate solvent effects, implicit/explicit solvation models in simulations, and potential side reactions (e.g., rearrangement, as seen in Diels-Alder adducts ).

- Safety Protocols : Handle nitro-containing compounds with care due to potential explosivity. Use blast shields and small-scale reactions during exploratory synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.